molecular formula C19H21NO3 B11525574 1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone

1-benzofuran-2-yl({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone

Cat. No.: B11525574
M. Wt: 311.4 g/mol
InChI Key: PNRLHEDQDUTSJZ-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2E)-1,7,7-TRIMETHYLBICYCLO[221]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a bicyclo[221]heptane ring system, which is fused with a benzofuran moiety

Preparation Methods

The synthesis of [(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzofuran moiety: This step involves the cyclization of an appropriate precursor to form the benzofuran ring.

    Coupling of the two moieties: The final step involves the coupling of the bicyclo[2.2.1]heptane ring system with the benzofuran moiety through a condensation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran or bicyclo[2.2.1]heptane moieties are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of the functional groups on the compound.

Scientific Research Applications

[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

[(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE can be compared with other similar compounds, such as:

    Camphor: A bicyclic ketone with a similar bicyclo[2.2.1]heptane ring system.

    Benzofuran derivatives: Compounds with a benzofuran moiety, which may have similar chemical properties and applications.

    Schiff bases: Compounds with an imine functional group, which may have similar reactivity and biological activities.

The uniqueness of [(2E)-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YLIDENE]AMINO 1-BENZOFURAN-2-CARBOXYLATE lies in its combination of the bicyclo[2.2.1]heptane ring system and benzofuran moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 1-benzofuran-2-carboxylate

InChI

InChI=1S/C19H21NO3/c1-18(2)13-8-9-19(18,3)16(11-13)20-23-17(21)15-10-12-6-4-5-7-14(12)22-15/h4-7,10,13H,8-9,11H2,1-3H3/b20-16+

InChI Key

PNRLHEDQDUTSJZ-CAPFRKAQSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/OC(=O)C3=CC4=CC=CC=C4O3)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NOC(=O)C3=CC4=CC=CC=C4O3)C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.